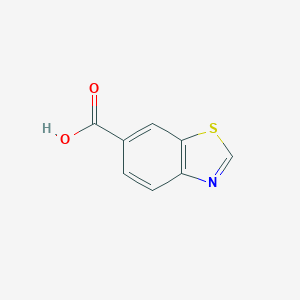

Benzothiazole-6-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-benzothiazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2S/c10-8(11)5-1-2-6-7(3-5)12-4-9-6/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMPZJACLHDWUFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)SC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80345067 | |

| Record name | Benzothiazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>26.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26670673 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

3622-35-3 | |

| Record name | 6-Benzothiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3622-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzothiazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzothiazole-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Properties of Benzothiazole-6-carboxylic acid: A Guide for Drug Discovery and Development

An In-depth Technical Guide for Researchers

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole ring system, a fusion of benzene and thiazole rings, represents a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3] Benzothiazole-6-carboxylic acid (BTCA) is a pivotal derivative within this class. It serves not only as a key building block for the synthesis of more complex active pharmaceutical ingredients (APIs) but also as a fragment for library development and a standard for analytical methods.[4]

This guide provides a comprehensive overview of the core physicochemical properties of this compound. As Senior Application Scientists, we recognize that a deep understanding of a molecule's fundamental characteristics is non-negotiable for its successful application. This document moves beyond a simple data sheet, offering practical experimental protocols and explaining the causal relationships behind these methods—insights critical for researchers in chemical synthesis, drug formulation, and analytical development.

Core Physicochemical and Structural Data

A precise understanding of a compound's identity and fundamental properties is the bedrock of all subsequent research. The data presented below has been consolidated from verified sources to provide a reliable reference point for laboratory work.

Identity and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | 1,3-benzothiazole-6-carboxylic acid | [5] |

| CAS Number | 3622-35-3 | [5] |

| Molecular Formula | C₈H₅NO₂S | [5] |

| Molecular Weight | 179.20 g/mol | [5] |

| Canonical SMILES | C1=CC2=C(C=C1C(=O)O)SC=N2 | [5] |

| InChI Key | DMPZJACLHDWUFS-UHFFFAOYSA-N | |

| Appearance | White to cream powder | [6] |

| Melting Point | 245-251 °C (lit.) | |

| Aqueous Solubility | >26.9 µg/mL (at pH 7.4) | [5] |

Predicted and Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the structure and purity of a compound. While a dedicated, published spectrum for this compound is not consistently available, the expected profile can be accurately predicted based on the extensive literature on benzothiazole derivatives and carboxylic acids.

| Spectrum | Region | Expected Chemical Shift / Absorption | Rationale & Notes |

| ¹H NMR | Aromatic Protons | δ 7.5 - 8.5 ppm | The electron-withdrawing nature of the fused thiazole ring and the carboxylic acid group deshields the aromatic protons. Expect complex splitting patterns (doublets, doublet of doublets).[7][8] |

| Carboxyl Proton | δ > 12 ppm | The acidic proton is highly deshielded and often presents as a broad singlet. Its signal will disappear upon a D₂O shake, a key identification test. | |

| ¹³C NMR | Carbonyl Carbon | δ 165 - 175 ppm | The chemical shift is characteristic of a carboxylic acid carbonyl, slightly upfield compared to ketones or aldehydes due to resonance with the hydroxyl oxygen.[9][10] |

| Aromatic Carbons | δ 120 - 155 ppm | The spectrum will show distinct signals for all aromatic carbons. Quaternary carbons (e.g., C3a, C6, C7a) will typically have weaker signals.[9][11] | |

| FT-IR | O-H Stretch | 2500-3300 cm⁻¹ (broad) | A very broad and characteristic absorption due to strong hydrogen bonding of the carboxylic acid dimer. |

| C=O Stretch | 1680-1710 cm⁻¹ (strong) | A strong, sharp peak indicating the carbonyl of the carboxylic acid. | |

| C=N Stretch | ~1640 cm⁻¹ | Characteristic of the thiazole ring system. | |

| Aromatic C-H/C=C | 3000-3100 cm⁻¹, 1450-1600 cm⁻¹ | Multiple bands corresponding to the vibrations of the benzothiazole ring system. | |

| Mass Spec | Molecular Ion (M+) | m/z = 179 | The molecular ion peak is expected. |

| Key Fragments | m/z = 162, 134 | Corresponds to the loss of -OH (M-17) and subsequent loss of CO (M-45), which are characteristic fragmentation patterns for carboxylic acids.[5] |

Experimental Determination of Key Properties

The practical application of a compound in research, particularly in drug development, necessitates the precise experimental determination of its properties under relevant conditions. The following protocols are presented not merely as steps, but as self-validating systems grounded in established analytical principles.

Protocol: pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is arguably the most critical physicochemical parameter for any ionizable drug candidate, as it governs solubility, absorption, distribution, and excretion. A literature search did not yield a readily available, experimentally determined pKa for this compound. The following protocol provides a robust method for its determination.

Expertise & Rationale: Potentiometric titration is the gold standard for pKa measurement due to its precision. [cite: 6 from initial search] The method relies on monitoring the pH of a solution as a titrant of known concentration is added. The pKa is the pH at which the acid is 50% ionized, corresponding to the midpoint of the buffer region on the titration curve. For a carboxylic acid like BTCA, we titrate with a strong base (e.g., NaOH) and monitor the pH change.

Step-by-Step Methodology:

-

System Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, and 10.01). This is a critical step to ensure the accuracy of all subsequent measurements.

-

Titrant Preparation: Prepare and standardize a ~0.1 M sodium hydroxide (NaOH) solution. It is imperative to use carbonate-free NaOH, as dissolved CO₂ can form carbonic acid and interfere with the titration endpoints.

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a suitable volume (e.g., 50 mL) of deionized water. Due to its limited aqueous solubility, a co-solvent such as methanol or DMSO may be required. Crucial Insight: If a co-solvent is used, the resulting value is an "apparent pKa" (pKaapp). A series of titrations with varying co-solvent percentages should be performed to extrapolate back to 0% co-solvent for the true aqueous pKa.

-

Titration Procedure:

-

Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

-

Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

-

Begin adding the standardized NaOH titrant in small, precise increments (e.g., 0.05-0.10 mL).

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added. Collect more data points near the steepest parts of the curve (the equivalence point).

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

-

Determine the equivalence point (Veq), which is the point of maximum slope on the curve (the inflection point). This can be found using the first or second derivative of the curve.

-

The half-equivalence point is located at Veq / 2.

-

The pH of the solution at the half-equivalence point is equal to the pKa of the acid.

-

Workflow for pKa Determination:

Caption: Workflow for pKa determination via potentiometric titration.

Protocol: Aqueous and Organic Solubility Assessment

Solubility is a gatekeeper for bioavailability and formulation development. A compound that cannot dissolve cannot be absorbed. The reported aqueous solubility at pH 7.4 is a good starting point, but its pH-dependent nature and solubility in organic solvents are critical for various applications (e.g., synthesis, purification, and formulation).

Expertise & Rationale: For an acidic compound like BTCA, aqueous solubility is highly pH-dependent. At pH values well below its pKa, it will exist primarily in its neutral, less soluble form. At pH values above its pKa, it will deprotonate to form the more soluble carboxylate salt. The shake-flask method is a standard approach to determine equilibrium solubility.

Step-by-Step Methodology (Shake-Flask Method):

-

Preparation of Media:

-

Aqueous: Prepare a series of buffers at different pH values (e.g., pH 2.0, pH 5.0, pH 7.4).

-

Organic: Select relevant organic solvents (e.g., DMSO, Methanol, Ethanol, Acetonitrile, Ethyl Acetate).

-

-

Sample Addition: Add an excess amount of solid this compound to a known volume of each solvent/buffer in separate vials. The key is to ensure solid material remains undissolved at equilibrium, confirming saturation.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a set period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is ideal.

-

Phase Separation: After equilibration, allow the vials to stand or centrifuge them to separate the undissolved solid from the saturated solution.

-

Sampling and Dilution: Carefully withdraw a precise aliquot from the clear supernatant. Dilute the aliquot with a suitable mobile phase or solvent to a concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as:

-

UV-Vis Spectroscopy: If BTCA has a unique chromophore and no interference from the solvent/buffer. A calibration curve must be generated first.

-

HPLC-UV: The preferred method for its specificity and accuracy. A calibration curve of known concentrations versus peak area is required.

-

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the equilibrium solubility in units like mg/mL or µg/mL.

Logical Flow for Solubility Determination:

Caption: General workflow for determining equilibrium solubility.

Stability and Reactivity Profile

-

Stability: this compound is stable under normal laboratory storage conditions (cool, dry place). Heating can release hazardous gases, including nitrogen and sulfur oxides.

-

Incompatibilities: As a carboxylic acid, it is incompatible with strong bases. It should also be kept away from strong oxidizing agents, acid chlorides, and reducing agents to prevent unwanted reactions.

-

Reactivity: The molecule possesses two primary sites for chemical modification:

-

The Carboxylic Acid Group: This group can undergo standard reactions such as esterification, amidation (e.g., to form carboxamides for SAR studies), and reduction.[12] This is the most common handle for synthetic elaboration.

-

The Benzothiazole Ring: While generally stable, the ring can participate in electrophilic aromatic substitution, though it is less reactive than benzene itself. The reactivity is influenced by the existing substituents. The nitrogen atom provides a site for potential quaternization.

-

Conclusion and Future Directions

This compound is a compound of significant interest, bridging the gap between a simple heterocyclic building block and the complex molecular architectures required for modern drug discovery. This guide has consolidated its core physicochemical properties, from its fundamental identity and melting point to its detailed spectroscopic profile.

Crucially, we have highlighted the importance of experimental verification for parameters like pKa and solubility, which are not readily found in the literature. The provided protocols offer robust, self-validating frameworks for researchers to generate this critical data in their own laboratories. A thorough understanding and application of these principles are essential for any scientist aiming to leverage the therapeutic potential of the benzothiazole scaffold in their research and development endeavors.

References

-

Sakarya, H. C., et al. (n.d.). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Accessed from: [Link]

-

The Royal Society of Chemistry. (2024). d4ob01725k1.pdf. Accessed from: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Accessed from: [Link]

-

ResearchGate. (2025). pKa Determination of Newly Synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide Derivatives. Accessed from: [Link]

-

ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shift of the representative compound 6. Accessed from: [Link]

-

SpectraBase. (n.d.). 6-benzothiazolecarboxylic acid, 2-[(phenylsulfonyl)amino]-. Accessed from: [Link]

-

SpectraBase. (n.d.). Benzothiazole - Optional[1H NMR] - Chemical Shifts. Accessed from: [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Accessed from: [Link]

-

MDPI. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Accessed from: [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Accessed from: [Link]

-

Cenmed Enterprises. (n.d.). Benzothiazole 6 Carboxylic Acid 96%. Accessed from: [Link]

-

SpectraBase. (n.d.). Benzothiazole - Optional[13C NMR] - Chemical Shifts. Accessed from: [Link]

-

MDPI. (n.d.). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Accessed from: [Link]

-

Unife. (2020). Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. Accessed from: [Link]

-

ResearchGate. (n.d.). Experimental pKa values of carboxylic acids 37, 43, 61, and 62. Accessed from: [Link]

-

MDPI. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Accessed from: [Link]

-

National Institutes of Health. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Accessed from: [Link]

-

ResearchGate. (n.d.). Design, synthesis, characterization and biological evaluation of benzothiazole-6-carboxylate derivatives. Accessed from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cenmed.com [cenmed.com]

- 5. This compound | C8H5NO2S | CID 601670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 96% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. arabjchem.org [arabjchem.org]

- 8. Benzothiazole(95-16-9) 1H NMR spectrum [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. spectrabase.com [spectrabase.com]

- 12. researchgate.net [researchgate.net]

"synthesis and characterization of Benzothiazole-6-carboxylic acid"

An In-depth Technical Guide to the Synthesis and Characterization of Benzothiazole-6-carboxylic Acid

Abstract

This compound (BTCA) is a pivotal heterocyclic compound, serving as a fundamental building block in medicinal chemistry and materials science. Its scaffold is integral to numerous pharmacologically active agents. This technical guide provides a comprehensive overview of a field-proven, reliable method for the synthesis of this compound. We delve into the mechanistic underpinnings of the synthetic strategy, offer a detailed, step-by-step experimental protocol, and present a rigorous workflow for its structural and purity characterization using modern analytical techniques. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation and validation of this important chemical entity.

Introduction and Strategic Importance

The benzothiazole nucleus, a fusion of a benzene ring and a thiazole ring, is classified as a "privileged scaffold" in drug discovery.[1][2] This is due to its ability to engage in various biological interactions, leading to a wide spectrum of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2]

This compound (CAS No: 3622-35-3; Molecular Formula: C₈H₅NO₂S; Molecular Weight: 179.20 g/mol ) is a particularly valuable derivative.[3][4] Its carboxylic acid functional group provides a versatile handle for further chemical modification, enabling the construction of complex molecules such as amides and esters. It has been utilized in the synthesis of potent inhibitors of K1 capsule formation in uropathogenic Escherichia coli and serves as a reliable internal standard for liquid chromatography-mass spectrometry (LC-MS) analyses.[3][5]

This guide eschews a generic overview in favor of a focused, in-depth examination of a robust synthetic route, emphasizing the causal logic behind procedural choices and establishing a self-validating system of synthesis and characterization.

Synthesis: From Precursor to Product

Synthetic Strategy and Mechanistic Rationale

The most efficient and atom-economical approach to constructing the benzothiazole core of BTCA is through the cyclocondensation of a bifunctional precursor, 4-amino-3-mercaptobenzoic acid .[6][7] This starting material contains the pre-assembled benzene ring with the required amino and thiol groups in the ortho position, primed for ring closure. The final carbon atom required to complete the thiazole ring (C2) is introduced using a simple one-carbon electrophile, such as formic acid.

The reaction is typically facilitated by a strong dehydrating agent and acid catalyst, with polyphosphoric acid (PPA) being an exemplary choice.[8] PPA serves a dual role: it acts as a solvent for the reactants and powerfully promotes the necessary condensation and dehydration steps that drive the reaction to completion.

The proposed mechanism proceeds as follows:

-

Activation: The formic acid is protonated by PPA, significantly increasing the electrophilicity of its carbonyl carbon.

-

Nucleophilic Attack: The exocyclic amino group of 4-amino-3-mercaptobenzoic acid, being the more potent nucleophile, attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Intermediate Formation: Subsequent proton transfer and loss of water yield an N-formyl intermediate.

-

Intramolecular Cyclization: The thiol group then performs an intramolecular nucleophilic attack on the amide carbon.

-

Aromatization: A final dehydration step, driven by the acidic medium and heat, leads to the formation of the stable, aromatic benzothiazole ring system.

Visualization of the Synthetic Pathway

The overall transformation is summarized in the diagram below.

Caption: PPA-catalyzed synthesis of this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound via the cyclocondensation of 4-amino-3-mercaptobenzoic acid and formic acid.

Materials:

-

Formic acid (≥95%, 1.5 eq)

-

Polyphosphoric acid (PPA)

-

Deionized water

-

Ethanol

-

Standard laboratory glassware, heating mantle, magnetic stirrer, and filtration apparatus

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser, add polyphosphoric acid (approx. 10 times the weight of the starting material). Begin stirring and gently heat the PPA to approximately 70-80 °C to reduce its viscosity.

-

Rationale: Pre-heating PPA ensures a homogenous reaction mixture upon addition of the solid starting material.[8]

-

-

Addition of Reactants: To the warm, stirring PPA, cautiously add 4-amino-3-mercaptobenzoic acid (1.0 eq). Allow it to dissolve completely. Once a clear solution is obtained, add formic acid (1.5 eq) dropwise via an addition funnel. An exothermic reaction may be observed.

-

Rationale: Using a slight excess of formic acid ensures the reaction goes to completion. Dropwise addition helps control any initial exotherm.

-

-

Reaction Progression: After the addition is complete, slowly raise the temperature of the reaction mixture to 120-140 °C. Maintain this temperature for 2-4 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC) by taking small aliquots, quenching them in water, extracting with ethyl acetate, and spotting on a silica plate.

-

Rationale: The high temperature provides the necessary activation energy for the intramolecular cyclization and subsequent dehydration steps to form the aromatic ring.[8]

-

-

Work-up and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to below 100 °C. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the warm reaction mixture into the ice-water with vigorous stirring. A precipitate will form.

-

Rationale: Pouring the PPA mixture into water hydrolyzes the acid and precipitates the organic product, which has low solubility in the acidic aqueous medium. This is a critical step for isolating the crude product.

-

-

Purification: Collect the crude solid by vacuum filtration. Wash the filter cake thoroughly with copious amounts of cold deionized water until the filtrate is near neutral pH. This removes residual PPA and other water-soluble impurities. The crude product can be further purified by recrystallization from an ethanol/water mixture. Dry the purified white to off-white solid under vacuum.

-

Rationale: Recrystallization is a self-validating purification step. The desired product is dissolved in a hot solvent system and allowed to slowly cool, forming pure crystals while impurities remain in the mother liquor. This step is essential for obtaining material of high purity suitable for characterization and further use.

-

Comprehensive Characterization

Rigorous analytical characterization is non-negotiable to confirm the identity, structure, and purity of the synthesized this compound.

Characterization Workflow

The logical flow of analysis post-synthesis ensures a comprehensive validation of the final compound.

Caption: Logical workflow for the characterization of synthesized BTCA.

Spectroscopic and Analytical Data

A. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for unambiguous structure elucidation. Spectra are typically recorded in DMSO-d₆, which can solubilize the carboxylic acid and allows for the observation of the acidic proton.

| ¹H NMR Data (Expected) | |

| Chemical Shift (δ, ppm) | Assignment & Multiplicity |

| ~13.0 - 13.5 | (br s, 1H) Carboxylic acid proton (-COOH) |

| ~9.30 | (s, 1H) C2-H of the benzothiazole ring |

| ~8.60 | (d, 1H) Aromatic proton ortho to -COOH |

| ~8.20 | (d, 1H) Aromatic proton ortho to S |

| ~8.00 | (dd, 1H) Aromatic proton meta to both groups |

| ¹³C NMR Data (Expected) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~167.0 | Carboxylic acid carbonyl (-C OOH) |

| ~155.0 | C 2 of the benzothiazole ring |

| ~154.0, ~135.0 | Quaternary carbons of the fused rings |

| ~122.0 - 128.0 | Aromatic CH carbons |

| ~125.0 | Quaternary carbon bearing -COOH |

B. Fourier-Transform Infrared (FTIR) Spectroscopy FTIR is used to identify the key functional groups present in the molecule. The spectrum is characterized by several distinct absorption bands.

| FTIR Data (Expected) | |

| Wavenumber (cm⁻¹) | Assignment |

| 3300 - 2500 (very broad) | O-H stretch of the hydrogen-bonded carboxylic acid dimer[9][10] |

| ~3100 | Aromatic C-H stretch |

| 1710 - 1680 (strong, sharp) | C=O stretch of the conjugated carboxylic acid[9][10] |

| ~1610, ~1480 | Aromatic C=C and C=N ring stretching vibrations[11] |

| 1320 - 1210 | C-O stretch |

| 950 - 910 (broad) | O-H out-of-plane bend |

C. Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. Electrospray ionization (ESI) is a common technique.

| Mass Spectrometry Data (Expected) | |

| Technique | Observed Ion (m/z) |

| ESI (+) | 180.01 |

| ESI (-) | 178.00 |

| Fragmentation | 134.01 |

Conclusion

This guide has detailed a robust and reproducible method for the synthesis of this compound, a compound of significant interest to the scientific community. The chosen synthetic route, centered on the cyclocondensation of 4-amino-3-mercaptobenzoic acid, is both efficient and mechanistically sound. The provided step-by-step protocol, coupled with a comprehensive characterization workflow, constitutes a self-validating system that ensures the production of high-purity material. The expected analytical data presented herein serve as a reliable benchmark for researchers to confirm the successful synthesis and structural integrity of their target compound, empowering further exploration in drug discovery and materials science.

References

-

Kaur, R., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega. Available at: [Link]

-

Kaur, R., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. PubMed Central. Available at: [Link]

-

Cenmed Enterprises. (n.d.). Benzothiazole 6 Carboxylic Acid 96%. Product Page. Available at: [Link]

-

Shafi, S., et al. (2021). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

Sciencemadness Discussion Board. (2007). 2-Amino benzothiazole 6-carboxylic acid synthesis. Online Forum. Available at: [Link]

-

Padmavathi, V., et al. (2011). Design, synthesis, characterization and biological evaluation of benzothiazole-6-carboxylate derivatives. ResearchGate. Available at: [Link]

-

Batista, R. M. F., et al. (2022). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. Available at: [Link]

-

Jamel, H. O. (2017). Synthesis, Characterization and Biological Activity of benzothiazole Complexes. Al-Qadisiyah University. Available at: [Link]

-

PubChem. (n.d.). 4-Amino-3-mercaptobenzoic acid. National Center for Biotechnology Information. Available at: [Link]

-

Kloepfer, A., et al. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. Journal of Chromatography A. Available at: [Link]

-

ResearchGate. (n.d.). The common synthetic routes for benzothiazoles. Scientific Diagram. Available at: [Link]

-

ResearchGate. (n.d.). Theoretical FT-IR spectrum of benzothiazole. Scientific Diagram. Available at: [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Chemistry LibreTexts. Available at: [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid. Available at: [Link]

-

Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

Sources

- 1. repository.qu.edu.iq [repository.qu.edu.iq]

- 2. researchgate.net [researchgate.net]

- 3. 苯并噻唑-6-羧酸 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | C8H5NO2S | CID 601670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cenmed.com [cenmed.com]

- 6. CAS 14543-45-4: 4-Amino-3-mercaptobenzoic acid [cymitquimica.com]

- 7. 4-Amino-3-mercaptobenzoic acid | C7H7NO2S | CID 598058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

A Senior Application Scientist's Technical Guide to Benzothiazole-6-carboxylic acid (CAS 3622-35-3)

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Importance of a Core Heterocycle

Benzothiazole-6-carboxylic acid, identified by its CAS number 3622-35-3, represents more than a mere chemical intermediate; it is a cornerstone scaffold in the landscape of medicinal chemistry and materials science.[1] Its rigid, bicyclic structure, composed of a benzene ring fused to a thiazole ring, offers a unique electronic and steric profile that is highly sought after in the rational design of bioactive molecules.[2] The carboxylic acid moiety at the 6-position provides a critical, reactive handle for derivatization, enabling chemists to systematically explore the chemical space around the benzothiazole core to optimize pharmacokinetic and pharmacodynamic properties.[1] This guide moves beyond a simple recitation of properties to provide a field-proven perspective on its synthesis, characterization, and strategic application, grounded in the causality of experimental choices.

Core Molecular Profile and Physicochemical Properties

Understanding the fundamental properties of a molecule is the bedrock of its effective application. The data presented below are essential for planning reactions, purification, and formulation.

| Property | Value | Source(s) |

| CAS Number | 3622-35-3 | [3] |

| Molecular Formula | C₈H₅NO₂S | |

| Molecular Weight | 179.20 g/mol | [3] |

| IUPAC Name | 1,3-benzothiazole-6-carboxylic acid | [3] |

| Appearance | White to light yellow or pale brown crystalline powder | [4][5] |

| Melting Point | 245-251 °C | [4] |

| Boiling Point | 387.7 ± 15.0 °C (Predicted) | [4] |

| Density | 1.508 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 3.70 ± 0.30 (Predicted) | [4] |

| Solubility | >26.9 µg/mL at pH 7.4 | [3] |

| Storage | Sealed in dry, Room Temperature | [4][6] |

The melting point in the range of 245-251 °C indicates a stable, crystalline solid, which simplifies handling and storage but suggests that reactions requiring its dissolution may necessitate polar aprotic solvents or heating.[4] Its limited aqueous solubility at neutral pH is a key consideration for biological assays and formulation development.[3]

Molecular Structure Visualization

Caption: Structure of this compound (CAS 3622-35-3).

Synthesis and Mechanistic Rationale

The synthesis of the benzothiazole core is a classic topic in heterocyclic chemistry. For derivatives like this compound, the most common and robust strategies involve the cyclization of an appropriately substituted aniline precursor.

Primary Synthetic Pathway: Oxidative Cyclization

A widely adopted method involves the reaction of a 4-aminobenzoate derivative with a thiocyanate salt in the presence of an oxidizing agent, typically bromine, in an acidic medium like acetic acid.[7][8] This is a variation of the Hugershoff synthesis.

Caption: Workflow for the synthesis of this compound.

Causality Behind Experimental Choices:

-

Starting Material: Methyl 4-aminobenzoate is chosen over the free acid to prevent unwanted side reactions with the reagents at the carboxylic acid site. The ester acts as a protecting group that can be easily removed in a final step.[8]

-

Reagents: Potassium thiocyanate serves as the source of the sulfur and nitrogen atoms for the thiazole ring. Bromine acts as an oxidizing agent, first reacting with KSCN to form thiocyanogen ((SCN)₂), a more potent electrophile, which then attacks the electron-rich aniline ring, followed by facilitating the intramolecular cyclization.[7]

-

Solvent: Glacial acetic acid is an ideal solvent as it is polar enough to dissolve the reactants and stable to the oxidizing conditions. It also acts as a proton source to catalyze the cyclization and subsequent dehydration steps.[8]

Detailed Experimental Protocol: Synthesis and Purification

This protocol is a synthesized representation of established methodologies.[7][8]

PART A: Synthesis of Methyl 2-aminobenzo[d]thiazole-6-carboxylate

-

Reaction Setup: To a solution of methyl 4-aminobenzoate (1 equiv.) in glacial acetic acid, add potassium thiocyanate (KSCN, 4 equiv.). Stir the mixture at room temperature for 45 minutes.

-

Addition of Bromine: Cool the reaction mixture to 10 °C in an ice bath. Add a solution of bromine (2 equiv.) in glacial acetic acid dropwise. Rationale: The dropwise addition at a reduced temperature controls the exothermic reaction and minimizes the formation of poly-brominated byproducts. The solution will typically turn into a yellow suspension.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight (approx. 15 hours).

-

Work-up: Neutralize the reaction mixture by carefully pouring it into a beaker containing 25% aqueous ammonia solution until the pH reaches ~8. Rationale: Neutralization precipitates the organic product from the acidic solvent.

-

Isolation: Collect the precipitate by vacuum filtration. Wash the solid extensively with water to remove inorganic salts, then with a small amount of cold methanol to remove unreacted starting material. Dry the solid under vacuum. The product is methyl 2-aminobenzo[d]thiazole-6-carboxylate.

PART B: Hydrolysis to this compound Note: The provided search results focus on the synthesis of derivatives. The final hydrolysis step to obtain the title compound from its ester or the direct synthesis from 4-amino-3-mercaptobenzoic acid is a standard procedure in organic chemistry. A generalized hydrolysis protocol is as follows:

-

Saponification: Suspend the ester intermediate from Part A in a mixture of methanol and a 2M aqueous solution of sodium hydroxide (NaOH).

-

Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Acidification: Cool the mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to pH ~3-4 with 2M hydrochloric acid (HCl).

-

Isolation: The desired this compound will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Analytical Characterization

Rigorous characterization is non-negotiable for ensuring purity and confirming the structure, especially in a drug development context.

| Technique | Expected Observations for this compound |

| ¹H NMR | Aromatic protons on the benzene ring (approx. 7.5-8.5 ppm). A singlet for the proton at the C2 position of the thiazole ring (approx. 9.0 ppm). A broad singlet for the carboxylic acid proton (>12 ppm), which is D₂O exchangeable.[9][10] |

| ¹³C NMR | Carbonyl carbon of the carboxylic acid (approx. 165-175 ppm). Aromatic and heterocyclic carbons in the range of 110-160 ppm.[3][11] |

| IR Spectroscopy | Broad O-H stretch from the carboxylic acid dimer (approx. 2500-3300 cm⁻¹). Strong C=O stretch from the carboxylic acid (approx. 1680-1710 cm⁻¹). C=N stretch from the thiazole ring (approx. 1600-1630 cm⁻¹). C-S stretching vibrations (approx. 600-700 cm⁻¹). |

| Mass Spec (ESI-) | Molecular ion peak [M-H]⁻ at m/z 178.0. |

| Mass Spec (ESI+) | Molecular ion peak [M+H]⁺ at m/z 180.0. Key fragments would include the loss of H₂O (m/z 162) and the loss of COOH (m/z 134). The acylium ion [M-OH]⁺ at m/z 162 is also expected.[12] |

| HPLC | A single sharp peak on a reverse-phase column (e.g., C18) with an appropriate mobile phase (e.g., acetonitrile/water with formic acid), confirming purity. Assay ≥95.0% is a common commercial standard.[5] |

Applications in Research and Drug Development

The value of this compound lies in its utility as a versatile building block. The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities.[1][13]

Scaffold for Bioactive Compound Synthesis

The carboxylic acid group is an excellent synthetic handle for amide bond formation, esterification, or reduction to an alcohol, allowing for the facile generation of compound libraries.

-

Antimicrobial Agents: It is a precursor for synthesizing compounds like N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide, which has shown potential in inhibiting K1 capsule formation in uropathogenic Escherichia coli, a key virulence factor.[4][14]

-

Anticancer Agents: The benzothiazole nucleus is integral to many compounds screened for anticancer activity.[2][13] Derivatization at the 6-position can modulate solubility, cell permeability, and target engagement.

-

Enzyme Inhibitors: Benzothiazoles are known to inhibit various enzymes, and modifications at the 6-position can be used to fine-tune binding affinity and selectivity.[13]

Caption: Application pathways originating from this compound.

Analytical Applications

Beyond synthesis, this compound serves as a crucial tool in analytical chemistry. It is used as an internal standard for the quantification of other benzothiazoles in complex matrices like wastewater by liquid chromatography-mass spectrometry (LC-MS).[4][15] Its structural similarity to other benzothiazoles ensures similar behavior during extraction and ionization, while its unique mass allows for clear differentiation, fulfilling the primary requirements of an ideal internal standard.[15]

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical reagent.

-

Hazard Identification: this compound is classified as an irritant.[4] It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[16] It can also be harmful if swallowed, in contact with skin, or if inhaled.[4][17]

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[16] Use a dust mask (e.g., N95) or work in a ventilated fume hood to avoid inhalation of the powder.[18]

-

Handling: Avoid creating dust.[19] Ensure adequate ventilation. Wash hands thoroughly after handling. An eyewash station and safety shower should be readily accessible.[18]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][19] Keep away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[19]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[20]

References

-

Zidar, N., Mašič, L. P., & Kikelj, D. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 5(14), 8193–8204. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Zidar, N., Mašič, L. P., & Kikelj, D. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. PubMed Central. Retrieved from [Link]

-

6-Benzothiazolecarboxylic acid (CAS 3622-35-3) – Thermophysical Properties. (n.d.). Chemcasts. Retrieved from [Link]

-

Benzothiazole 6 Carboxylic Acid 96%. (n.d.). Cenmed Enterprises. Retrieved from [Link]

-

Kamal, A., Tamboli, J. R., & Nayak, V. L. (2017). Benzothiazole derivatives as anticancer agents. PubMed Central. Retrieved from [Link]

-

Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). MDPI. Retrieved from [Link]

-

Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (n.d.). Bentham Science. Retrieved from [Link]

-

Benzothiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis of 6-Hydroxybenzothiazole-2-carboxylic Acid. (n.d.). Thieme Chemistry. Retrieved from [Link]

-

Synthesis and Pharmacological Activities of Benzothiazole Derivatives. (2021). Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]

-

Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. (2021). PubMed Central. Retrieved from [Link]

-

6-benzothiazolecarboxylic acid, 2-[(phenylsulfonyl)amino]- Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

6-benzothiazolecarboxylic acid, 2-[(2-chlorobenzoyl)amino]-, 1-methylethyl ester Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

Material Safety Data Sheet - 2,2'-Dithio(bis)benzothiazole, 94%. (n.d.). Cole-Parmer. Retrieved from [Link]

-

Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. (2023). Der Pharma Chemica. Retrieved from [Link]

-

Kloepfer, A., Jekel, M., & Reemtsma, T. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. PubMed. Retrieved from [Link]

-

6-Benzothiazolecarboxylic acid. (n.d.). CAS Common Chemistry. Retrieved from [Link]

-

Benzothiazole derivative. (n.d.). ScienceDirect. Retrieved from [Link]

-

Mass spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. (2021). Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. ijper.org [ijper.org]

- 3. This compound | C8H5NO2S | CID 601670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3622-35-3 | CAS DataBase [m.chemicalbook.com]

- 5. This compound, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. This compound | Carboxylic Acids | Ambeed.com [ambeed.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cenmed.com [cenmed.com]

- 15. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 苯并噻唑-6-羧酸 96% | Sigma-Aldrich [sigmaaldrich.com]

- 17. dcfinechemicals.com [dcfinechemicals.com]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 19. fishersci.com [fishersci.com]

- 20. fishersci.com [fishersci.com]

The Genesis of a Heterocyclic Scaffold: An In-depth Technical Guide to the Early Discovery of Benzothiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Legacy of Innovation

The benzothiazole core, a deceptively simple fusion of benzene and thiazole rings, represents a cornerstone in the edifice of modern medicinal and industrial chemistry. Its journey from a laboratory curiosity in the late 19th century to a ubiquitous scaffold in pharmaceuticals, dyes, and industrial accelerators is a testament to the enduring power of synthetic innovation and the relentless pursuit of structure-activity relationships. This guide navigates the seminal moments in the early history of benzothiazole chemistry, offering a technical exploration of the foundational synthetic methodologies and the initial glimpses into the profound biological and industrial potential of this remarkable heterocyclic system. We eschew a conventional chronological narrative in favor of a structure-driven exploration, focusing on the key chemical transformations that unlocked the potential of the benzothiazole ring and paved the way for a century of discovery.

I. The Dawn of a Scaffold: Foundational Syntheses

The genesis of benzothiazole chemistry can be traced back to the late 19th century, a period of fervent activity in the nascent field of organic synthesis. Two names, in particular, stand out as pioneers in the assembly of this heterocyclic core: August Wilhelm von Hofmann and Paul Jacobson. Their work laid the fundamental groundwork for virtually all subsequent benzothiazole syntheses.

The Hofmann Synthesis: A Foundational Condensation

In 1887, the illustrious German chemist August Wilhelm von Hofmann reported the first synthesis of a substituted benzothiazole.[1] His approach, elegant in its simplicity, involved the condensation of an ortho-aminothiophenol with a carboxylic acid derivative. This fundamental reaction remains a cornerstone of benzothiazole synthesis to this day.

Conceptual Workflow of the Hofmann Synthesis

Figure 1: Conceptual workflow of the Hofmann synthesis of 2-substituted benzothiazoles.

Experimental Protocol: Synthesis of 2-Substituted Benzothiazoles via Hofmann Condensation (Representative)

Objective: To synthesize a 2-substituted benzothiazole by the condensation of o-aminothiophenol and an acyl chloride.

Materials:

-

o-Aminothiophenol

-

Acyl chloride (e.g., benzoyl chloride)

-

Pyridine (or other suitable base)

-

Anhydrous solvent (e.g., toluene, xylene)

-

Hydrochloric acid (HCl), dilute solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve o-aminothiophenol (1.0 equivalent) in an anhydrous solvent.

-

Addition of Base: Add pyridine (1.1 equivalents) to the solution to act as a scavenger for the HCl generated during the reaction.

-

Acylation: Cool the reaction mixture in an ice bath. Slowly add the acyl chloride (1.05 equivalents) dropwise from the dropping funnel with vigorous stirring.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization or column chromatography.

The Jacobsen Cyclization: An Intramolecular Approach

Shortly after Hofmann's discovery, Paul Jacobson and his collaborator Frankenbacher introduced an alternative and powerful method for benzothiazole synthesis.[1] The Jacobsen cyclization involves the intramolecular cyclization of a thiobenzanilide, typically facilitated by an oxidizing agent like potassium ferricyanide in an alkaline medium.[1][2] This method proved particularly useful for the synthesis of 2-arylbenzothiazoles.

Logical Relationship in the Jacobsen Cyclization

Figure 2: Logical relationship of key steps in the Jacobsen cyclization.

Experimental Protocol: Synthesis of 2-Arylbenzothiazoles via Jacobsen Cyclization (Representative)

Objective: To synthesize a 2-arylbenzothiazole from a thiobenzanilide using potassium ferricyanide.

Materials:

-

Thiobenzanilide

-

Potassium ferricyanide (K₃[Fe(CN)₆])

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Standard laboratory glassware

Procedure:

-

Preparation of Thiobenzanilide: Synthesize the required thiobenzanilide by treating the corresponding aniline with benzoyl chloride followed by thionation using Lawesson's reagent or phosphorus pentasulfide.

-

Reaction Setup: Dissolve the thiobenzanilide in ethanol in a round-bottom flask.

-

Cyclization: Prepare a solution of potassium ferricyanide and sodium hydroxide in water. Slowly add the alkaline potassium ferricyanide solution to the ethanolic solution of the thiobenzanilide with stirring.

-

Reaction: Heat the reaction mixture to reflux for several hours. Monitor the reaction by TLC.

-

Isolation: After the reaction is complete, cool the mixture and pour it into a large volume of cold water.

-

Purification: The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

II. Early Derivatives and Their Emerging Significance

The development of these foundational synthetic routes quickly led to the preparation of a variety of benzothiazole derivatives. Two of the earliest and most significant classes of these compounds were the 2-amino and 2-mercaptobenzothiazoles.

2-Aminobenzothiazoles: The Hugerschoff Synthesis

The synthesis of 2-aminobenzothiazoles was a significant early development, and one of the key methods was the Hugerschoff synthesis.[3] This reaction involves the treatment of a 1,3-diarylthiourea with bromine in chloroform.[3]

Key Transformation in the Hugerschoff Synthesis

Sources

A Technical Guide to the Spectroscopic Characterization of Benzothiazole-6-carboxylic Acid

This guide provides an in-depth analysis of the spectroscopic data for Benzothiazole-6-carboxylic acid, a key heterocyclic compound with applications in medicinal chemistry and materials science.[1][2][3][4] Understanding its structural features through spectroscopic techniques is paramount for researchers in drug development and related scientific fields. This document offers a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles.

The Molecular Blueprint: Structure of this compound

This compound possesses a fused ring system consisting of a benzene ring and a thiazole ring, with a carboxylic acid group at the 6-position. This substitution pattern dictates the electronic environment of the molecule and, consequently, its spectroscopic signature.

Caption: Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical structural information. The spectra are typically recorded in deuterated solvents like DMSO-d₆ or CDCl₃ using a 400 MHz or higher spectrometer.[5][6][7][8]

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show signals in the aromatic region, corresponding to the protons on the benzothiazole ring system. The exact chemical shifts can vary depending on the solvent and concentration.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | ~9.2 | Singlet | - |

| H4 | ~8.2 | Doublet | ~8.5 |

| H5 | ~8.1 | Doublet of doublets | ~8.5, ~1.5 |

| H7 | ~8.7 | Doublet | ~1.5 |

| COOH | ~13.0 | Broad Singlet | - |

Rationale for Assignments:

-

H2: This proton is attached to the C2 carbon of the thiazole ring, which is deshielded by the adjacent sulfur and nitrogen atoms, resulting in a downfield chemical shift.

-

H4, H5, H7: These are aromatic protons on the benzene ring. Their chemical shifts are influenced by the fused thiazole ring and the electron-withdrawing carboxylic acid group.

-

COOH: The carboxylic acid proton is highly deshielded and often appears as a broad singlet at a very downfield chemical shift. Its signal can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The PubChem database provides ¹³C NMR data for this compound.[9]

| Carbon | Chemical Shift (ppm) |

| C2 | ~155 |

| C4 | ~125 |

| C5 | ~128 |

| C6 | ~130 |

| C7 | ~123 |

| C7a | ~153 |

| C3a | ~135 |

| C=O | ~167 |

Rationale for Assignments:

-

C2: This carbon is significantly deshielded due to its position between the electronegative nitrogen and sulfur atoms.

-

C7a and C3a: These are the bridgehead carbons where the two rings are fused. Their chemical shifts are influenced by the heteroatoms.

-

C=O: The carbonyl carbon of the carboxylic acid group appears at the most downfield position due to the strong deshielding effect of the two oxygen atoms.

-

Aromatic Carbons (C4, C5, C6, C7): These carbons resonate in the typical aromatic region, with their specific shifts determined by the substituents on the ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the benzothiazole core.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~1600 | C=N stretch | Thiazole Ring |

| 1600-1450 | C=C stretch | Aromatic Ring |

| ~1300 | C-O stretch | Carboxylic Acid |

| ~1200 | C-N stretch | Thiazole Ring |

Interpretation of Key Peaks:

-

The broad absorption band in the 3300-2500 cm⁻¹ region is a hallmark of the O-H stretching vibration of a carboxylic acid, which is broadened due to hydrogen bonding.

-

The strong, sharp peak around 1700 cm⁻¹ is characteristic of the C=O stretching of the carboxylic acid group.

-

The peak around 1600 cm⁻¹ corresponds to the C=N stretching vibration within the thiazole ring.

-

Multiple peaks in the 1600-1450 cm⁻¹ region are due to the C=C stretching vibrations of the aromatic benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₈H₅NO₂S), the molecular weight is 179.20 g/mol .[9]

Key Fragmentation Peaks (m/z):

| m/z | Proposed Fragment |

| 179 | [M]⁺ (Molecular Ion) |

| 162 | [M - OH]⁺ |

| 134 | [M - COOH]⁺ |

| 114 | [C₆H₄S]⁺ |

Proposed Fragmentation Pathway:

Caption: Proposed Mass Spectrometry Fragmentation of this compound.

The initial fragmentation often involves the loss of a hydroxyl radical (•OH) from the carboxylic acid group to give a fragment at m/z 162. A more significant fragmentation is the loss of the entire carboxylic acid group (•COOH) to yield the benzothiazole radical cation at m/z 134. Further fragmentation can lead to other smaller ions.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed above.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to obtain optimal resolution.

-

¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.

IR Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal. For KBr pellet method, mix a small amount of the sample with dry KBr powder and press it into a thin pellet.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a sufficient number of scans.

-

Data Processing: Process the interferogram to obtain the final IR spectrum.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument Setup: Use a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum over a relevant m/z range.

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.

References

[5] Padmavathi et al. /Research in Pharmacy 1(2) : 6-12, 2011. Design, synthesis, characterization and biological evaluation of Benzothiazole-6-carboxylate derivatives. CORE. [9] PubChem. This compound | C8H5NO2S | CID 601670. National Institutes of Health. [6] Semantic Scholar. Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold. (2022-02-17). [7] ResearchGate. Design, synthesis, characterization and biological evaluation of benzothiazole-6-carboxylate derivatives. [1] Indian Journal of Pharmaceutical Education and Research. Synthesis and Pharmacological Activities of Benzothiazole Derivatives. [10] Synthesis, Characterization and Biological Activity of benzothiazole Complexes. [8] MDPI. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. [11] The Royal Society of Chemistry. d4ob01725k1.pdf. Update Publishing House. Design, synthesis, characterization and biological evaluation of Benzothiazole-6-carboxylate derivatives | Research in Pharmacy. (2015-10-28). [12] ChemicalBook. Benzothiazole(95-16-9) 13C NMR spectrum. [13] ResearchGate. Design, synthesis, characterization and biological evaluation of Benzothiazole-6-carboxylate derivatives. [14] ChemicalBook. This compound(3622-35-3) 1H NMR spectrum. [2] Sigma-Aldrich. This compound 96 3622-35-3. [15] Unife. Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. (2020-04-28). [16] Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. [17] ResearchGate. A) 1 H NMR, B) 13 C NMR of benzothiazole derivative (L). [18] SpectraBase. 6-benzothiazolecarboxylic acid, 2-[(phenylsulfonyl)amino]- - Optional[1H NMR] - Spectrum. [19] National Institute of Standards and Technology. Benzothiazole - the NIST WebBook. [20] Organic Chemistry Portal. Benzothiazole synthesis. [21] ResearchGate. Theoretical FT-IR spectrum of benzothiazole. [3] Cenmed Enterprises. Benzothiazole 6 Carboxylic Acid 96%. [4] Sigma-Aldrich. This compound 96 3622-35-3. [22] ResearchGate. FT-IR spectra of synthesized materials | Download Scientific Diagram. [23] PubMed. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction.

Sources

- 1. ijper.org [ijper.org]

- 2. This compound 96 3622-35-3 [sigmaaldrich.com]

- 3. cenmed.com [cenmed.com]

- 4. This compound 96 3622-35-3 [sigmaaldrich.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. This compound | C8H5NO2S | CID 601670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. repository.qu.edu.iq [repository.qu.edu.iq]

- 11. rsc.org [rsc.org]

- 12. Benzothiazole(95-16-9) 13C NMR spectrum [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. This compound(3622-35-3) 1H NMR [m.chemicalbook.com]

- 15. sfera.unife.it [sfera.unife.it]

- 16. arabjchem.org [arabjchem.org]

- 17. researchgate.net [researchgate.net]

- 18. dev.spectrabase.com [dev.spectrabase.com]

- 19. Benzothiazole [webbook.nist.gov]

- 20. Benzothiazole synthesis [organic-chemistry.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Thermodynamic Properties of Substituted Benzothiazoles

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of substituted benzothiazoles, a class of heterocyclic compounds of significant interest in drug development and materials science.[1][2] Understanding the thermodynamics of these molecules is critical for predicting their stability, reactivity, and behavior in various physical and biological systems. This document synthesizes experimental data and computational insights, detailing key parameters such as enthalpy of formation, entropy, Gibbs free energy, and phase transition energetics. It further presents the established methodologies for their determination, including calorimetric techniques and computational chemistry. This guide is intended for researchers, scientists, and professionals in drug discovery and materials science, offering both foundational knowledge and practical protocols to support advanced research and development.

Introduction: The Significance of Benzothiazole Thermodynamics

Benzothiazole is an aromatic heterocyclic compound composed of a benzene ring fused to a thiazole ring.[3][4] Its derivatives are scaffolds of immense biological and industrial importance, found in anticancer agents, antimicrobial drugs, vulcanization accelerators, and fluorescent materials.[2][5][6] The therapeutic efficacy, chemical stability, and material performance of a substituted benzothiazole are intrinsically linked to its thermodynamic properties.

A thorough understanding of these properties allows scientists to:

-

Predict Molecular Stability: The Gibbs free energy and enthalpy of formation dictate the inherent stability of a molecule, guiding the selection of promising candidates in drug discovery.[7]

-

Optimize Reaction Conditions: Knowledge of thermodynamic parameters helps in designing efficient synthetic routes and predicting reaction spontaneity.[7]

-

Control Physical Forms: Properties like melting point and enthalpy of fusion are critical for controlling the solid-state form (polymorphism) of active pharmaceutical ingredients (APIs), which directly impacts solubility and bioavailability.[8]

-

Assess Thermal Stability: For industrial applications, especially in materials science, knowing the decomposition temperature is crucial for ensuring product safety and longevity.[9]

This guide delves into the core thermodynamic parameters, the experimental and computational methods used to measure them, and the structure-property relationships that govern the behavior of this vital class of compounds.

Core Thermodynamic Parameters and Structural Influences

The thermodynamic profile of a substituted benzothiazole is defined by several key parameters. The nature and position of substituents on the benzothiazole ring system profoundly influence these values.

Enthalpy, Entropy, and Gibbs Free Energy of Formation

These fundamental state functions quantify the energy changes during the formation of a compound from its constituent elements in their standard states.

-

Standard Enthalpy of Formation (ΔfH°): Represents the heat absorbed or released during formation. Computational studies using Density Functional Theory (DFT) have shown that the formation of many benzothiazole derivatives is an exothermic process, indicated by negative ΔfH° values.[7]

-

Standard Entropy (S°): Measures the degree of randomness or disorder of a system.

-

Gibbs Free Energy of Formation (ΔfG°): The ultimate arbiter of thermodynamic stability and spontaneity under constant temperature and pressure. A more negative ΔfG° indicates a more stable compound. DFT calculations have confirmed the spontaneous nature of formation for several derivatives under standard conditions.[7]

Phase Transitions and Thermal Stability

The behavior of benzothiazoles under varying temperatures is critical for their handling, formulation, and application.

-

Fusion and Vaporization: The parent benzothiazole is a liquid at room temperature with a melting point of 2 °C and a boiling point between 227-228 °C.[3][4][10] The enthalpy of fusion (ΔfusH) and enthalpy of vaporization (ΔvapH) quantify the energy required for these phase changes. For instance, 2-(chloromethylthio)benzothiazole was found to have a melting temperature of 315.11 K (41.96 °C) and a molar enthalpy of fusion of 17.02 kJ·mol⁻¹.[8]

-

Sublimation: The direct transition from solid to gas is characterized by the enthalpy of sublimation (ΔsubH°), a key parameter for purification processes and for understanding intermolecular forces in the solid state.[10][11]

-

Thermal Decomposition: Thermogravimetric Analysis (TGA) is used to determine the temperature at which a compound begins to degrade. For example, the decomposition of N-cyclohexyl-2-benzothiazolesulfenamide (CBS) begins around 195 °C, with distinct decomposition steps corresponding to the loss of the cyclohexylamine moiety followed by the breakdown of the benzothiazole core.[9]

Structure-Property Relationships: The Role of Substituents

The electronic nature of substituents dramatically alters the thermodynamic stability of the benzothiazole ring. This can be rationalized by examining their effect on the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of kinetic stability and chemical reactivity.[12][13]

-

A large ΔE corresponds to a high kinetic stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

-

A small ΔE indicates a more reactive and kinetically less stable molecule.[12]

-

-

Effect of Substituents:

-

Electron-Withdrawing Groups (EWGs): Groups like -CF₃ or -NO₂ tend to lower the HOMO-LUMO energy gap, making the molecule more reactive.[12][13][14] A study on various derivatives found that a compound with two -CF₃ substituents had the lowest ΔE (4.46 eV), rendering it the most reactive in the series.[12][13]

-

Electron-Donating Groups (EDGs): Groups like -CH₃ or -OCH₃ generally lead to higher ΔE values, increasing the molecule's stability.[12][13] The unsubstituted parent compound and a methyl-substituted derivative showed the highest ΔE values (around 4.7 eV), indicating greater stability.[12][13]

-

Methodologies for Thermodynamic Characterization

A combination of experimental and computational techniques is employed to build a comprehensive thermodynamic profile of substituted benzothiazoles.

Experimental Techniques

Direct measurement remains the cornerstone of thermodynamic analysis, providing benchmark data for validation.

-

Adiabatic Calorimetry: This is a highly precise method for measuring the molar heat capacities of substances over a wide temperature range.[8] From this data, essential thermodynamic functions like enthalpy and entropy can be accurately calculated. It was used to determine the heat capacity of 2-(chloromethylthio)benzothiazole from 80 K to 350 K.[8]

-

Differential Scanning Calorimetry (DSC): DSC is a workhorse thermal analysis technique used to measure temperatures and heat flows associated with phase transitions. It is routinely used to determine melting points, glass transitions, and the enthalpy of fusion (ΔfusH).[9][15]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is the primary method for assessing thermal stability and determining decomposition temperatures.[9]

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified reference material (e.g., indium) with a known melting point and enthalpy of fusion.

-

Sample Preparation: Accurately weigh 2-5 mg of the substituted benzothiazole sample into a clean, hermetically sealed aluminum pan. Prepare an identical empty pan to serve as a reference.

-

Experimental Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

-

Thermal Program:

-

Equilibrate the cell at a starting temperature well below the expected transition (e.g., 25 °C).

-

Ramp the temperature at a constant rate (e.g., 10 °C/min) to a final temperature well above the transition.

-

Hold at the final temperature for a few minutes to ensure equilibrium.

-

Cool the sample back to the starting temperature at a controlled rate.

-

-

Data Analysis: The resulting thermogram plots heat flow versus temperature. The melting point is determined from the onset or peak of the endothermic event. The enthalpy of fusion (ΔfusH) is calculated by integrating the area under the melting peak.

-

Instrument Calibration: Verify the temperature accuracy of the TGA instrument using certified magnetic standards (Curie point standards).

-

Sample Preparation: Accurately weigh 5-10 mg of the benzothiazole sample into a tared TGA pan (typically ceramic or platinum).

-

Experimental Setup: Place the pan onto the TGA balance mechanism. Purge the furnace with an inert gas (e.g., nitrogen at 50 mL/min).

-

Thermal Program:

-

Equilibrate the furnace at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a high final temperature (e.g., 600 °C or until decomposition is complete).

-

-

Data Analysis: The TGA curve plots the percentage of initial mass remaining versus temperature. The onset temperature of decomposition is a key measure of thermal stability. The derivative of this curve (DTG) shows the temperature of the maximum rate of mass loss.[9]

Computational Modeling: Density Functional Theory (DFT)

DFT has become an indispensable tool for predicting the thermodynamic and electronic properties of molecules before they are synthesized.[16] It offers a balance of computational cost and accuracy, providing reliable insights into molecular structure and stability.[7]

-

Methodology: Calculations are typically performed using software like Gaussian.[12][13] A common and effective approach involves using Becke's three-parameter Lee-Yang-Parr (B3LYP) exchange-correlation functional with a basis set like 6-31+G(d) or 6-311G(d,p).[7][12]

-

Calculable Properties:

Data Compendium

The following tables summarize representative thermodynamic and electronic data for benzothiazole and its derivatives as reported in the scientific literature.

Table 1: Calculated Thermodynamic Parameters for Benzothiazole Derivatives at 298.15 K. [7]

| Compound | Substituent at C2 | ΔfH° (kcal/mol) | ΔfG° (kcal/mol) | S° (cal/mol·K) |

| BTH | -H | -24.89 | 1.83 | 82.25 |

| 2-SH_BTH | -SH | -32.65 | -1.97 | 88.07 |

| 2-NH₂_BTH | -NH₂ | -35.21 | -1.13 | 88.85 |

| 2-OH_BTH | -OH | -30.93 | -1.41 | 87.89 |

| 2-SCH₃_BTH | -SCH₃ | -39.04 | -2.71 | 95.73 |

Data calculated at the B3LYP/6-31+G(d,p) level of theory.

Table 2: Experimental Phase Transition Data for Selected Benzothiazoles.

| Compound | Formula | Melting Point (Tm) | Enthalpy of Fusion (ΔfusH) | Reference |

| Benzothiazole | C₇H₅NS | 2 °C (275.15 K) | N/A | [3][10] |

| 2-(Chloromethylthio)benzothiazole | C₈H₆ClNS₂ | 41.96 °C (315.11 K) | 17.02 kJ/mol | [8] |

Table 3: Effect of Substituents on Calculated HOMO-LUMO Energy Gap (ΔE). [12]